2-Imino-8-methyl-1-(3-morpholin-4-yl-propyl)-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carbonitrile
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Overview
Description
Preparation Methods
The synthesis of 2-imino-10-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile involves multiple steps, typically starting with the preparation of the core dipyrido[1,2-a:2,3-d]pyrimidine structureCommon reagents used in these reactions include various amines, nitriles, and oxidizing agents . Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
2-imino-10-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinyl and carbonitrile groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.
Scientific Research Applications
2-imino-10-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-imino-10-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets, such as kinases and other regulatory proteins. The compound binds to the active site of these enzymes, inhibiting their activity and thereby disrupting key cellular processes such as signal transduction and cell cycle progression . This inhibition can lead to reduced cell proliferation and increased apoptosis, particularly in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-imino-10-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile include:
- 2-imino-10-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-N-(1-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
- 2-imino-10-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-N-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
- 2-imino-10-methyl-1-[2-(4-morpholinyl)ethyl]-5-oxo-N-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide These compounds share a similar core structure but differ in the substituents attached to the pyrimidine ring. The unique combination of substituents in 2-imino-10-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carbonitrile contributes to its distinct biological activities and potential applications .
Properties
Molecular Formula |
C20H22N6O2 |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
6-imino-11-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile |
InChI |
InChI=1S/C20H22N6O2/c1-14-4-2-6-26-18(14)23-19-16(20(26)27)12-15(13-21)17(22)25(19)7-3-5-24-8-10-28-11-9-24/h2,4,6,12,22H,3,5,7-11H2,1H3 |
InChI Key |
RZVDVXRQZGKOBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCN4CCOCC4)C#N |
Origin of Product |
United States |
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